molecular formula C15H14N2O3S B11808293 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11808293
M. Wt: 302.4 g/mol
InChI Key: WJLRWOGASZKWMW-UHFFFAOYSA-N
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Description

3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. This compound is characterized by the presence of an isoxazole ring fused to a pyridine ring, with a thiophene substituent at the 6-position and an isobutyl group at the 3-position. It has a molecular formula of C15H14N2O3S and a molecular weight of 302.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through various methods. One common approach involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of 5-aminoisoxazole with 1,3-dielectrophiles can lead to the formation of the isoxazolo[5,4-b]pyridine system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate starting materials, reagents, and reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Mechanism of Action

The mechanism of action of 3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the biosynthesis of androgens and estrogens . The compound’s effects on cellular processes and signaling pathways contribute to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

3-(2-methylpropyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H14N2O3S/c1-8(2)6-11-13-9(15(18)19)7-10(12-4-3-5-21-12)16-14(13)20-17-11/h3-5,7-8H,6H2,1-2H3,(H,18,19)

InChI Key

WJLRWOGASZKWMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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